molecular formula C17H30N4O4S B5004277 Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B5004277
M. Wt: 386.5 g/mol
InChI Key: HYZJLUTYHXZGBL-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The final steps involve the formation of the piperazine ring and the esterification to introduce the ethyl ester group. Common reagents used in these reactions include dimethylformamide (DMF), ethyl chloroformate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-butyl-2-methylimidazol-4-yl)methyl]piperazine-1-carboxylate
  • Ethyl 4-[(3-butyl-2-ethylimidazol-4-yl)methyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate is unique due to the presence of the ethylsulfonyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

ethyl 4-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-4-7-8-21-15(13-18-16(21)26(23,24)6-3)14-19-9-11-20(12-10-19)17(22)25-5-2/h13H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZJLUTYHXZGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCN(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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